molecular formula C19H36N2 B1338479 1-Hexadecylimidazole CAS No. 58175-55-6

1-Hexadecylimidazole

Cat. No.: B1338479
CAS No.: 58175-55-6
M. Wt: 292.5 g/mol
InChI Key: ORIZJEOWAFVTGA-UHFFFAOYSA-N
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Description

1-Hexadecylimidazole is an organic compound with the molecular formula C19H36N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and pharmaceuticals .

Scientific Research Applications

1-Hexadecylimidazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

Mechanism of Action

The mechanism of action of 1-hexadecylimidazole involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

    1-Octadecylimidazole: Similar in structure but with an octadecyl group instead of a hexadecyl group.

    1-Dodecylimidazole: Contains a shorter dodecyl chain.

    1-Tetradecylimidazole: Features a tetradecyl chain.

Uniqueness: 1-Hexadecylimidazole is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic compounds .

Properties

IUPAC Name

1-hexadecylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIZJEOWAFVTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497231
Record name 1-Hexadecyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58175-55-6
Record name 1-Hexadecyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-hexadecylimidazole was synthesized from imidazole and hexadecyl bromide with reference to the document (T. G. Traylor et al., J. Am. Chem. Soc., 115, 4808-4813 (1993)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Hexadecylimidazole exert its leishmanicidal effect? What are the downstream consequences on Leishmania parasites?

A1: The research suggests that this compound (C16Im) eliminates Leishmania parasites through multiple mechanisms. [] Specifically, C16Im induces the production of reactive oxygen species (ROS) within the parasites. This oxidative stress disrupts the mitochondrial membrane potential, ultimately compromising the parasite's membrane integrity. These cellular damages manifest as morphological alterations in the Leishmania promastigotes, ultimately leading to their death. []

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